molecular formula C16H11N5O3 B2385968 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide CAS No. 69722-22-1

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide

Cat. No. B2385968
CAS RN: 69722-22-1
M. Wt: 321.296
InChI Key: HNRKAVGRRGTAKG-UHFFFAOYSA-N
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Description

The compound “N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide” belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidines are compounds containing a pyrazolopyrimidine moiety, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring . It also contains a phenyl group and a furan-2-carboxamide group attached to the pyrazolopyrimidine core .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the specific substituents present and the reaction conditions. Generally, the pyrazolopyrimidine core might undergo reactions typical of aromatic heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrazolopyrimidines include their aromaticity and their ability to participate in hydrogen bonding due to the presence of nitrogen atoms .

Scientific Research Applications

Synthesis Methods

1H-pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms the : 1H-pyrazolo[3,4-b]pyridines exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . Over 300,000 distinct 1H-pyrazolo[3,4-b]pyridines have been described in more than 5,500 references (including 2,400 patents ). Researchers have explored various synthetic methods for their preparation, starting from either a preformed pyrazole or pyridine. These methods involve diverse substituents at positions N1, C3, C4, C5, and C6 .

a. Tubulin Polymerization Inhibitors: Researchers have synthesized derivatives of 1H-pyrazolo[3,4-b]pyridines, such as N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amines . These compounds act as tubulin polymerization inhibitors with potential anti-angiogenic effects .

Future Directions

While the above applications highlight the compound’s potential, ongoing research continues to explore novel uses. Keep an eye out for emerging studies that may uncover additional applications!

Remember, the world of chemical compounds is ever-evolving, and scientists constantly discover new facets of their behavior and applications. 🧪🔬 .

Future Directions

The study of pyrazolopyrimidines is an active area of research, particularly in the development of new pharmaceuticals . Future research may focus on exploring the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O3/c22-15(13-7-4-8-24-13)19-20-10-17-14-12(16(20)23)9-18-21(14)11-5-2-1-3-6-11/h1-10H,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRKAVGRRGTAKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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